molecular formula C18H15N3O5 B2765147 N-(4-methoxyphenyl)-2-oxo-2-(2-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}hydrazino)acetamide CAS No. 400078-61-7

N-(4-methoxyphenyl)-2-oxo-2-(2-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}hydrazino)acetamide

Cat. No.: B2765147
CAS No.: 400078-61-7
M. Wt: 353.334
InChI Key: KDXQLVCGSYYEFT-GDNBJRDFSA-N
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Description

This compound is a derivative of acetamide . It has been studied for its therapeutic activity against EGFR and VEGFR-2 in the treatment of triple-negative cancer via in silico approach . The compound showed strong electronic characteristics and met the ADMET and drug-likeness requirements without a single instance of Lipinski’s rule of five violations .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various bioinformatics methods, including density functional theory, molecular docking, and molecular dynamic simulation . The molecules’ levels of affinity for the target proteins varied .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed using various methods, including density functional theory and molecular dynamic simulation . All of the tested compounds showed strong electronic characteristics .

Scientific Research Applications

Antimicrobial and Antitumor Activity

A series of hydrazide and oxadiazole derivatives, utilizing 3-methoxyphenol as a starting substance, were designed and synthesized to explore new cytotoxic and antimicrobial agents with improved antitumor activity. These compounds were evaluated for their in vitro antimicrobial activity against various gram-positive and gram-negative bacteria, as well as fungi. Among these, specific derivatives exhibited significant inhibitory activity against human tumor cell lines, such as A549 lung and MCF7 breast cancer cell lines, indicating their potential as chemotherapeutic agents (Kaya et al., 2017).

Anticonvulsant and Neurotoxicity Evaluation

Another study involved the synthesis of pyrimidine-5-carbonitrile derivatives to evaluate their anticonvulsant and neurotoxicity effects. These derivatives were assessed using the MES test, indicating their ability to prevent seizure spread at relatively low doses, thereby suggesting their potential application in the development of anticonvulsant medications (Shaquiquzzaman et al., 2012).

Synthesis of Novel Derivatives with Anti-inflammatory Activity

A study on the synthesis of derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide revealed compounds with significant anti-inflammatory activity. This research contributes to the development of new anti-inflammatory agents, highlighting the versatility of related chemical structures in therapeutic applications (Sunder & Maleraju, 2013).

Mechanism of Action

The mechanism of action of this compound involves its interaction with the EGFR and VEGFR-2 receptors . The highest binding affinities were demonstrated by the MOLb-VEGFR-2 complex and the MOLg-EGFR complex .

Future Directions

The future directions for the study of this compound involve further exploration of its therapeutic potential, particularly in the treatment of triple-negative cancer . Further studies could also explore its synthesis, chemical reactions, and safety profile.

Properties

IUPAC Name

N'-[(E)-(3-hydroxy-2-benzofuran-1-yl)methylideneamino]-N-(4-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5/c1-25-12-8-6-11(7-9-12)20-16(22)17(23)21-19-10-15-13-4-2-3-5-14(13)18(24)26-15/h2-10,24H,1H3,(H,20,22)(H,21,23)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGMZVOKHJASSY-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C3C=CC=CC3=C(O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C3C=CC=CC3=C(O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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